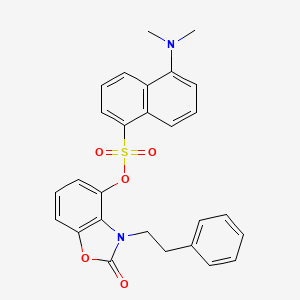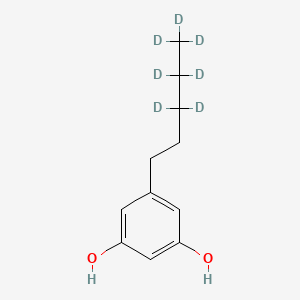
Olivetol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Olivetol-d7 is a deuterium-labeled derivative of olivetol, a naturally occurring polyphenol compound found in lichens and produced by certain insects. Olivetol itself is known for its role as a precursor in the synthesis of cannabinoids, particularly in the biosynthesis of tetrahydrocannabinol (THC) and cannabidiol (CBD). The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Olivetol-d7 can be synthesized through various methods. One common approach involves the catalytic oxidative aromatization of resorcylates such as orcinol (3,5-dihydroxytoluene) using atom-economical processes. This method is advantageous due to its efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of deuterated reagents to introduce the deuterium atoms into the olivetol molecule. The reaction conditions are carefully controlled to optimize the incorporation of deuterium and minimize side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Olivetol-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Catalytic oxidative processes using reagents such as iodine or transition-metal-free catalysts.
Reduction: Hydrogenation reactions using deuterium gas to maintain the deuterium labeling.
Substitution: Electrophilic substitution reactions using reagents like halogens or sulfonates.
Major Products: The major products formed from these reactions include methyl olivetolate, orthogonally protected methyl ether derivatives, and other cannabinoid intermediates .
Wissenschaftliche Forschungsanwendungen
Olivetol-d7 has a wide range of scientific research applications:
Wirkmechanismus
Olivetol-d7 exerts its effects primarily through its interaction with cannabinoid receptors and cytochrome P450 enzymes. It acts as a competitive inhibitor of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, mood regulation, and appetite control. Additionally, this compound inhibits the activity of cytochrome P450 enzymes CYP2C19 and CYP2D6, which play a crucial role in drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Olivetol: The non-deuterated form of olivetol, used as a precursor in cannabinoid synthesis.
Methyl Olivetolate: A methylated derivative of olivetol, used in the synthesis of cannabinoids.
Olivetolic Acid: An intermediate in the biosynthesis of cannabinoids, structurally similar to olivetol.
Uniqueness of Olivetol-d7: The primary uniqueness of this compound lies in its deuterium labeling, which makes it an invaluable tool in scientific research. The incorporation of deuterium atoms allows for more precise tracking of the compound in metabolic studies and enhances the stability of the molecule in various chemical reactions .
Eigenschaften
Molekularformel |
C11H16O2 |
|---|---|
Molekulargewicht |
187.29 g/mol |
IUPAC-Name |
5-(3,3,4,4,5,5,5-heptadeuteriopentyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8,12-13H,2-5H2,1H3/i1D3,2D2,3D2 |
InChI-Schlüssel |
IRMPFYJSHJGOPE-NCKGIQLSSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCC1=CC(=CC(=C1)O)O |
Kanonische SMILES |
CCCCCC1=CC(=CC(=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


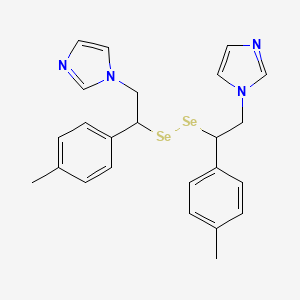
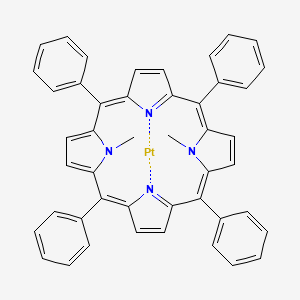
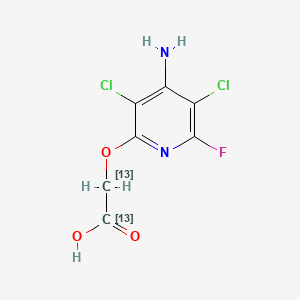

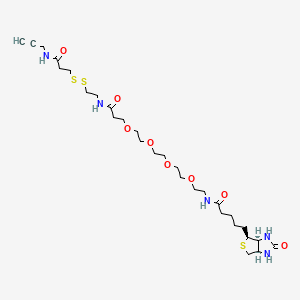
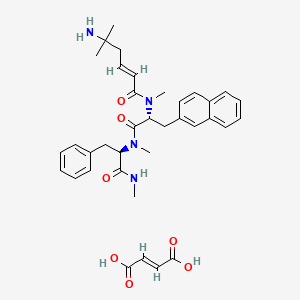
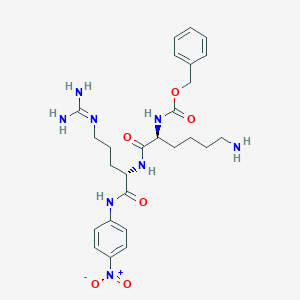
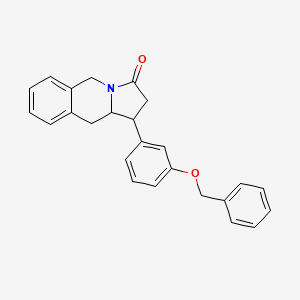

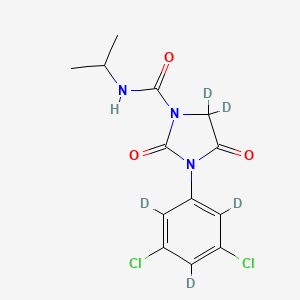
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12396469.png)

